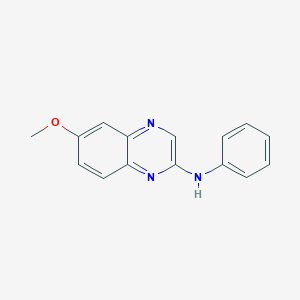

2-Anilino-6-methoxy-quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

216752-43-1 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

6-methoxy-N-phenylquinoxalin-2-amine |

InChI |

InChI=1S/C15H13N3O/c1-19-12-7-8-13-14(9-12)16-10-15(18-13)17-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) |

InChI Key |

PLGGARNJOSQVTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=C(N=C2C=C1)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Anilino 6 Methoxy Quinoxaline and Cognate Quinoxaline Derivatives

Classical Approaches to Quinoxaline (B1680401) Core Formation

The traditional and most widely employed method for constructing the quinoxaline ring system involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net This fundamental reaction has been adapted and modified over the years to accommodate a wide range of substrates and to improve reaction efficiency.

Condensation Reactions of 1,2-Arylenediamines with 1,2-Dicarbonyl Compounds

The cornerstone of quinoxaline synthesis is the reaction between a 1,2-arylenediamine and a 1,2-dicarbonyl compound, such as a 1,2-diketone, 1,2-ketoester, or an oxalic acid derivative. nih.gov This straightforward condensation typically proceeds under acidic conditions and often requires elevated temperatures to drive the reaction to completion. nih.gov For the specific synthesis of 2-anilino-6-methoxy-quinoxaline, 4-methoxy-1,2-phenylenediamine would be reacted with an appropriate 1,2-dicarbonyl equivalent of N-phenyl-2-oxoglycinamide.

Numerous catalysts have been employed to facilitate this transformation, including various acids and metal salts. tandfonline.com The choice of catalyst and solvent system can significantly impact the reaction yield and time. While effective, these classical methods can sometimes be limited by harsh reaction conditions, long reaction times, and the use of volatile organic solvents. nih.govtandfonline.com

Utilization of 1,2-Dicarbonyl Compound Surrogates

To circumvent the sometimes-limited availability or stability of 1,2-dicarbonyl compounds, chemists have turned to various surrogates. These include α-haloketones, α-hydroxyketones, epoxides, and alkynes. nih.gov

α-Haloketones: The reaction of α-haloketones with o-phenylenediamines provides a versatile route to quinoxalines. nih.govresearchgate.net This method often proceeds through an initial alkylation followed by an intramolecular condensation and oxidation sequence. researchgate.netsioc-journal.cn The use of a catalyst, such as pyridine, can facilitate this reaction. nih.gov In some instances, the reaction can be performed in a one-pot manner, where the α-haloketone is oxidized in situ to the corresponding dicarbonyl species before condensation. researchgate.net

α-Hydroxyketones: α-Hydroxyketones can also serve as precursors to quinoxalines. nih.gov These reactions often involve a tandem oxidation process, where the α-hydroxyketone is first oxidized to the 1,2-dicarbonyl intermediate, which then undergoes condensation with the diamine. thieme-connect.comresearchgate.net Various oxidizing agents and catalytic systems, including manganese dioxide and palladium acetate (B1210297), have been successfully employed for this transformation. thieme-connect.com

Epoxides and Alkynes: The use of epoxides and alkynes represents a more modern approach to quinoxaline synthesis. nih.gov The oxidative coupling of epoxides with 1,2-diamines offers a direct route to the quinoxaline core. nih.gov Similarly, the reaction of alkynes with o-phenylenediamines, often catalyzed by transition metals, can also yield quinoxaline derivatives. researchgate.net An iodine-mediated, metal-free approach for synthesizing quinoxalines from epoxides has also been reported. nih.govresearchgate.net

Cyclocondensation of ortho-Phenylenediamine with α-Ketocarboxylic Acids

Another established method for preparing specific quinoxaline derivatives involves the cyclocondensation of an ortho-phenylenediamine with an α-ketocarboxylic acid. nih.govnih.gov This reaction is particularly useful for the synthesis of quinoxalin-2(1H)-ones. The initial condensation forms an intermediate that can then cyclize to the desired quinoxaline ring system.

Advanced and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and organocatalysis for the production of quinoxaline derivatives.

Microwave-Assisted Synthesis for Enhanced Efficiency and Reduced Solvent Usage

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. udayton.edue-journals.in This technology has been successfully applied to the synthesis of quinoxalines, providing a more environmentally friendly approach by reducing solvent consumption and energy usage. udayton.eduripublication.com

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be significantly expedited under microwave irradiation, often in solvent-free or green solvent conditions. e-journals.inripublication.comscispace.com For example, the use of a polar paste system or mineral supports like acidic alumina (B75360) under microwave irradiation has been shown to be highly effective. scispace.comresearchgate.net This method has been used to synthesize a variety of quinoxaline derivatives in high yields. tandfonline.comnih.gov

| Reactants | Catalyst/Support | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,2-Diamine and 1,2-Dicarbonyl | Acidic Alumina | Solvent-free, Microwave | 80-86% | scispace.com |

| 1,2-Diamine and 1,2-Dicarbonyl | Polar Paste (DMSO/diglyme) | Solvent-free, Microwave | 90-97% | researchgate.net |

| Aryl-1,2-diamines and 1,2-Dicarbonyls | Polyethylene (B3416737) Glycol (PEG) | Microwave | High | tandfonline.com |

| Diamines and Dicarbonyls | None | Solvent-free, Microwave | 80-90% | e-journals.in |

Organocatalytic Systems for Quinoxaline Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained prominence as a green and sustainable alternative to metal-based catalysis. benthamdirect.comeurekaselect.com Several organocatalytic systems have been developed for the synthesis of quinoxalines.

One notable example is the use of camphorsulfonic acid (CSA) , a commercially available and inexpensive organocatalyst. tandfonline.comtandfonline.comingentaconnect.com CSA has been shown to be highly efficient in catalyzing the condensation of 1,2-diaminobenzene derivatives with various 1,2-dicarbonyl compounds in aqueous ethanol (B145695) at room temperature, affording a wide range of quinoxaline derivatives in excellent yields. tandfonline.comtandfonline.com This method is considered environmentally friendly due to the use of a metal-free catalyst and a green solvent system. nih.gov

| Reactants | Organocatalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine (B120857) and 1,2-Dicarbonyls | Camphorsulfonic Acid (20 mol%) | Aqueous Ethanol | Room Temperature | Excellent | tandfonline.comtandfonline.com |

| 1,2-Diamines and 1,2-Dicarbonyls | 3,5-bis(trifluoromethyl) phenyl ammonium (B1175870) hexafluorophosphate (B91526) (BFPHP) | - | - | Good to Excellent | benthamdirect.comeurekaselect.com |

Metal-Catalyzed Coupling and Cyclization Reactions

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinoxalines, offering high efficiency and broad substrate scope. Various transition metals, including iron, copper, and palladium, have been successfully employed to catalyze the formation of the quinoxaline ring system through diverse mechanistic pathways.

Iron-Mediated Synthesis: Iron catalysis represents a cost-effective and environmentally benign approach to quinoxaline synthesis. One notable method involves the iron-catalyzed one-pot transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.govelsevierpure.com This process, often utilizing a cyclopentadienyl (B1206354) iron complex, facilitates both the reduction of the nitro group and the oxidation of the diol in situ, generating the 1,2-diamine and dicarbonyl intermediates required for cyclization. nih.gov This method is advantageous as it avoids the need for external oxidants or reductants and produces water as the primary byproduct. nih.govelsevierpure.com Yields for various quinoxaline derivatives using this protocol range from 49% to 98%. nih.gov Another iron(III)-catalyzed approach involves the ring-opening of 2-substituted indoles and subsequent annulation with 1,2-diaminoarenes. acs.org

Copper(II) Acetate Catalysis: Copper catalysts are also prominent in quinoxaline synthesis. Copper(II) acetate has been utilized in the C2-amination of quinones, which are precursors for certain quinoxaline syntheses. researchgate.net Copper-catalyzed methods are valued for their efficiency and have been applied in various coupling and cyclization reactions leading to quinoxaline derivatives. organic-chemistry.org For instance, copper-catalyzed condensation of 2-iodoanilines with arylacetaldehydes and sodium azide (B81097) provides a one-pot route to quinoxalines. organic-chemistry.org

Palladium(II) Acetate Catalysis: Palladium catalysis is a versatile tool for C-C and C-N bond formation, and it has been extensively used in the synthesis of complex organic molecules, including quinoxalines. Palladium(II) acetate is a common catalyst for these transformations. acs.orgpreprints.org For example, an efficient palladium-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles has been developed using Pd(OAc)2. acs.org While not a direct quinoxaline synthesis, this method highlights the utility of palladium catalysis in functionalizing precursors. More directly, palladium-catalyzed oxidative C-3 arylation of quinoxalin-2(1H)-ones with arylboronic acids provides a straightforward route to functionalized quinoxalinones. acs.org

Table 1: Comparison of Metal-Catalyzed Reactions for Quinoxaline Synthesis

| Catalyst System | Starting Materials | Key Features | Yield Range |

| Iron/Cyclopentadienyl Complex | 2-Nitroanilines, Vicinal Diols | One-pot, transfer hydrogenation, no external redox agents. nih.govelsevierpure.com | 49-98% nih.gov |

| Iron(III) Chloride | Anilines, DMF | Uses DMF as a carbon source. mdpi.com | 40-97% mdpi.com |

| Copper(I) Iodide | 2-Iodoanilines, Arylacetaldehydes, Sodium Azide | One-pot, three-component reaction. organic-chemistry.org | Good organic-chemistry.org |

| Palladium(II) Acetate | Quinoxalin-2(1H)-ones, Arylboronic Acids | Oxidative C-3 arylation. acs.org | - |

One-Pot Synthetic Protocols for Quinoxaline Derivatives

One-pot syntheses of quinoxalines are highly desirable as they reduce reaction steps, purification efforts, and waste generation. arkat-usa.orgumich.eduumich.edu These protocols often involve the in situ generation of reactive intermediates that subsequently cyclize to form the quinoxaline core.

A prominent example is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, which proceeds in a single pot to afford quinoxalines in high yields. nih.govelsevierpure.com This reaction showcases the elegance of one-pot design by combining reduction, oxidation, and condensation-cyclization in a single operation. nih.gov Another efficient one-pot method involves the reaction of α-hydroxy ketones and o-phenylenediamine in acetic acid, which can be performed under thermal conditions or with microwave irradiation. arkat-usa.org

The development of one-pot procedures has significantly advanced the accessibility of quinoxaline derivatives, making their synthesis more efficient and atom-economical. rsc.org

Development and Application of Green Chemistry Protocols in Quinoxaline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinoxalines. ijirt.orgbenthamdirect.com This has led to the development of more environmentally benign protocols that utilize greener solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.orgrsc.org

The use of water as a solvent, employment of nanocatalysts, and the application of microwave and ultrasonic irradiation are key strategies in green quinoxaline synthesis. ijirt.orgbenthamdirect.com For instance, silica (B1680970) nanoparticles have been used as a catalyst for the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions at room temperature, affording high yields in short reaction times. rsc.org Similarly, molybdophosphovanadates supported on alumina have been employed as recyclable catalysts for the synthesis of quinoxalines at room temperature. nih.gov

The iron-catalyzed one-pot synthesis from 2-nitroanilines and vicinal diols is also considered a green method due to its use of a non-precious metal catalyst and the generation of water as the only byproduct. nih.gov These green protocols not only minimize environmental impact but often offer advantages in terms of reaction efficiency and cost-effectiveness. benthamdirect.com

Table 2: Examples of Green Chemistry Approaches to Quinoxaline Synthesis

| Green Approach | Catalyst/Conditions | Key Advantages |

| Nanocatalysis | Silica Nanoparticles | Solvent-free, room temperature, high yields, short reaction times. rsc.org |

| Heterogeneous Catalysis | Alumina-Supported Heteropolyoxometalates | Recyclable catalyst, room temperature, high yields. nih.gov |

| Atom Economy | Iron-Catalyzed Transfer Hydrogenation | Non-precious metal, water as byproduct, no external redox agents. nih.gov |

| Alternative Energy | Microwave Irradiation | Reduced reaction times, often higher yields. arkat-usa.org |

Specific Synthetic Transformations for Quinoxaline Diversification

Beyond the initial construction of the quinoxaline ring, further diversification is crucial for exploring structure-activity relationships and developing new materials. This is often achieved through transformations of pre-formed quinoxaline scaffolds.

Nucleophilic Substitution Reactions for Heterocycle Modification

Nucleophilic substitution is a fundamental strategy for introducing a wide range of functional groups onto the quinoxaline ring. The electrophilic nature of the quinoxaline system facilitates such reactions. rsc.org The substitution of hydrogen or a leaving group, such as a halogen, allows for the introduction of various carbon, nitrogen, and sulfur nucleophiles. rsc.orgnih.gov

For instance, 2,3-dichloroquinoxaline (B139996) is a versatile starting material for the synthesis of symmetrically and asymmetrically 2,3-disubstituted quinoxalines via nucleophilic displacement of the chlorine atoms. nih.gov The reaction of monosubstituted quinoxalines with organolithium reagents or Grignard reagents can lead to 2,3-disubstituted products. mdpi.comresearchgate.net The success of these reactions can be dependent on the nature of the substituent already present on the quinoxaline ring. mdpi.com

Synthesis of Quinoxaline 1,4-Di-N-Oxides

Quinoxaline 1,4-di-N-oxides are a class of compounds with significant biological activity. nih.govfrontiersin.org The primary synthetic route to these compounds is the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) with an enol or enamine. nih.gov This reaction can be catalyzed by bases such as triethylamine (B128534). nih.gov

Improvements to the Beirut reaction have been developed to shorten reaction times and increase yields. For example, using sodium hydride in tetrahydrofuran (B95107) can reduce the reaction time to 2-4 hours with yields ranging from 60% to 80%. nih.gov Solvent-free methods using solid supports like florisil (B1214189) and montmorillonite (B579905) K10 or KSF, with or without microwave irradiation, have also proven to be efficient alternatives to the conventional Beirut reaction, offering reduced reaction times and improved yields. scispace.com

Table 3: Synthesis of Quinoxaline 1,4-di-N-oxides

| Method | Reagents | Conditions | Key Features |

| Beirut Reaction (Conventional) | Benzofuroxan, β-Diketone/Enamine, Triethylamine | Methanol, Long reaction times (8h - 2d) | Classic method, moderate yields. nih.gov |

| Improved Beirut Reaction | Benzofuroxan, β-Diketone Ester, NaH | THF, 2-4 hours | Shorter reaction time, good yields (60-80%). nih.gov |

| Solid Support (Solvent-free) | Benzofuroxan, β-Diketone, Florisil/Montmorillonite | Room temperature or Microwave | Green, efficient, reduced reaction time, increased yield. scispace.com |

Preparation of Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-ones are another important class of quinoxaline derivatives with diverse biological activities. organic-chemistry.org Several synthetic strategies have been developed for their preparation.

One approach involves the reaction of aryl-1,2-diamines with 2,2-dibromo-1-phenylethanones in the presence of a base like triethylamine in DMSO. thieme-connect.de Another method involves the condensation of o-phenylenediamines with β-keto esters. researchgate.net Catalyst-free methods have also been reported, such as the reaction of α-keto acids with 2-aminobenzamides in water. organic-chemistry.org More recently, a mild protocol for the cyclization of N-protected o-phenylenediamines with carbonyl compounds in the presence of trifluoroacetic acid at room temperature has been established. rsc.org

Furthermore, palladium-catalyzed methods have been employed for the synthesis of quinolin-2(1H)-ones, which share structural similarities and synthetic strategies with quinoxalin-2(1H)-ones. For instance, the intramolecular C-H alkenylation of N-phenylacrylamides catalyzed by Pd(II) affords quinolin-2(1H)-ones. nih.gov

Synthesis of Quinoxaline-2,3(1H,4H)-Dithione Derivatives

The synthesis of quinoxaline-2,3(1H,4H)-dithione is a pivotal process for accessing a variety of quinoxaline-based heterocyclic compounds. This dithione derivative serves as a versatile intermediate for further chemical modifications. The primary synthetic strategies involve either the thionation of a corresponding dione (B5365651) precursor or the nucleophilic substitution of a dihaloquinoxaline.

Several thionating agents have been successfully employed to convert quinoxaline-2,3(1H,4H)-dione into its dithione counterpart. nih.gov One of the most common and efficient methods is the reaction with phosphorus pentasulfide. tandfonline.comresearchgate.net This reaction effectively replaces the carbonyl oxygen atoms with sulfur atoms.

An alternative and widely used approach begins with 2,3-dichloroquinoxaline. This substrate can be treated with various sulfur-containing nucleophiles to yield quinoxaline-2,3(1H,4H)-dithione. tandfonline.comresearchgate.net Reagents such as thiourea (B124793) and sodium hydrogen sulfide (B99878) have proven effective in this transformation. nih.gov The reaction with sodium hydrogen sulfide in ethanol, followed by an acidic workup, has been reported to produce the desired product in high yields. nih.gov Specifically, treatment of 2,3-dichloroquinoxaline with sodium hydrogen sulfide in refluxing ethanol for five hours, followed by neutralization, can achieve a yield of 86%. nih.gov

Detailed research findings on the synthesis of quinoxaline-2,3(1H,4H)-dithione are summarized in the table below.

| Starting Material | Reagent | Reaction Conditions | Yield (%) | Reference |

| Quinoxaline-2,3(1H,4H)-dione | Crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex | Refluxing pyridine, 1 hour | 83% | nih.gov |

| 2,3-Dichloroquinoxaline | Thiourea | Not specified | Moderate to good | nih.gov |

| 2,3-Dichloroquinoxaline | Sodium hydrogen sulfide (NaSH) | Refluxing ethanol, 5 hours, followed by acid neutralization | 86% | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques in Quinoxaline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Anilino-6-methoxy-quinoxaline, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

In the ¹H NMR spectrum of a related compound, 6-biphenyl-2,3-diphenyl-quinoxaline, signals were observed at δ 8.46 (d, J = 1.9 Hz, 1H), 8.26 (d, J = 8.7 Hz, 1H), and 8.12 (dd, J = 8.7, 2.0 Hz, 1H). scholaris.ca For quinoxaline (B1680401) derivatives containing a methoxy (B1213986) group, a characteristic singlet for the methoxy protons typically appears around δ 3.70-3.78 ppm. nih.gov The ¹³C NMR spectrum provides information on the carbon skeleton, with a related amide-containing quinoxaline showing a signal at δ 164.92 for the amide carbonyl group. nih.gov The physicochemical structural analysis of a similar compound, 3-chloro-6-methoxy-2-(methylsulfanyl) quinoxaline, has been conducted using ¹H-NMR and ¹³C-NMR techniques. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Data for Quinoxaline Derivatives

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ¹H | 8.46 | Doublet | Aromatic CH | scholaris.ca |

| ¹H | 8.26 | Doublet | Aromatic CH | scholaris.ca |

| ¹H | 8.12 | Doublet of Doublets | Aromatic CH | scholaris.ca |

| ¹H | ~3.70-3.78 | Singlet | Methoxy (OCH₃) | nih.gov |

| ¹³C | 164.92 | - | Amide Carbonyl | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In quinoxaline derivatives, characteristic vibrational frequencies are observed for various bonds. For instance, the C-H stretching vibrations of a quinoline (B57606) ring are observed around 3063 and 3038 cm⁻¹. scialert.net The C-C stretching modes within the aromatic rings typically appear in the region of 1625-1430 cm⁻¹. scialert.net For a related indeno quinoxaline, these were seen at 1579 and 1506 cm⁻¹. scialert.net In quinoxaline derivatives containing an amide group, the C=O stretching frequency is found in the range of 1636–1650 cm⁻¹. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for Quinoxaline Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) * | Reference |

| Aromatic C-H | Stretching | 3063, 3038 | scialert.net |

| Aromatic C=C | Stretching | 1579, 1506 | scialert.net |

| Amide C=O | Stretching | 1636–1650 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For quinoxaline derivatives, the position of the maximum absorption peak (λmax) is influenced by substituents. Increasing the number of substituents and the degree of conjugation leads to a red-shift in the λmax. scholaris.ca For example, one study showed that increasing substitution shifted the λmax from 364 nm to 371 nm. scholaris.ca The introduction of an electron-rich biphenyl (B1667301) group can also cause a red-shift due to intramolecular charge transfer. scholaris.ca The solvent polarity can also affect the λmax, with an increase in polarity often leading to a red-shift, indicative of an intramolecular charge transfer (ICT) effect. scholaris.ca The photophysical properties of a similar compound, 3-chloro-6-methoxy-2-(methylsulfanyl) quinoxaline, were studied using absorption and fluorescence spectroscopy, which revealed a bathochromic shift in both spectra due to a π → π* transition. nih.gov

Table 3: UV-Vis Absorption Data for Quinoxaline Derivatives

| Compound Feature | Effect on λmax | Example λmax (nm) | Reference |

| Increased Substitution | Red-shift | 364 -> 371 | scholaris.ca |

| Increased Solvent Polarity | Red-shift | 364 (in cyclohexane) -> 374 (in DMSO) | scholaris.ca |

| π → π* transition | Bathochromic shift | - | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns. The molecular weight of the parent quinoxaline is 130.15 g/mol . nih.gov For 6-methoxyquinoxaline, the molecular formula is C9H8N2O and the molecular weight is 160.17 g/mol . nih.gov High-resolution mass spectrometry provides the exact mass, which for quinoxaline is 130.053098200 Da. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to confirm the empirical formula of the synthesized molecule. For newly synthesized compounds, the experimentally found percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula to verify its purity and composition. The chemical structures of newly synthesized coumarin (B35378) sulfonamides were elucidated by IR, 1H NMR, and 13C NMR spectroscopy and elemental analysis. researchgate.net

Investigation of Thermal and Photophysical Properties for Material Science Applications

The thermal and photophysical properties of quinoxaline derivatives are of significant interest for their potential use in material science, particularly in organic light-emitting diodes (OLEDs) and other electronic devices.

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of these compounds. Quinoxaline-based compounds have been shown to possess high thermal stability, with decomposition temperatures (Td) often exceeding 300°C. scholaris.caresearchgate.net For instance, a series of quinoxaline-based compounds exhibited Td values of 315°C, 395°C, 352°C, and 365°C. scholaris.ca

The photophysical properties, such as fluorescence and quantum yield, are also crucial. Quinoxaline derivatives can be designed to exhibit aggregation-induced emission (AIE). scholaris.ca The fluorescence spectra of these compounds can be influenced by solvent polarity, with increasing polarity often causing a red-shift. scholaris.ca Some quinoxaline derivatives possess good fluorescence quantum yields, making them suitable for use in OLEDs. researchgate.net The insights from these analyses contribute to a better understanding of the molecule's electronic structure and photophysical properties. nih.gov

Table 4: Thermal and Photophysical Properties of Quinoxaline Derivatives

| Property | Technique | Observation | Significance | Reference |

| Thermal Stability | TGA | Decomposition temperatures > 300°C | Suitable for device fabrication | scholaris.caresearchgate.net |

| Emission Properties | Fluorescence Spectroscopy | Aggregation-Induced Emission (AIE) | Potential for OLED applications | scholaris.ca |

| Solvatochromism | Fluorescence Spectroscopy | Red-shift in emission with increasing solvent polarity | Indicates intramolecular charge transfer | scholaris.ca |

| Quantum Yield | Photoluminescence Spectroscopy | Good fluorescence quantum yields | Efficiency in light-emitting devices | researchgate.net |

Theoretical and Computational Investigations of 2 Anilino 6 Methoxy Quinoxaline and Quinoxaline Scaffolds

Molecular Modeling Approaches for Structural and Conformational Analysis

Molecular modeling is a cornerstone for understanding the three-dimensional structure and conformational flexibility of quinoxaline (B1680401) derivatives. Techniques such as molecular mechanics and semi-empirical methods are employed to explore the potential energy surface of these molecules, identifying stable conformers and transition states. For instance, in the study of various quinoxaline derivatives, computational tools have been used to determine the lowest energy conformers, which is a critical step before more intensive quantum mechanical calculations. researchgate.net This initial analysis helps in understanding how the molecule might interact with biological targets. The structural analysis of quinoxaline derivatives often involves the elucidation of their crystal structures, which then serve as a benchmark for validating the accuracy of computational models. tandfonline.comresearchgate.net The planarity of the quinoxaline ring system and the orientation of its substituents are key structural features that are meticulously analyzed. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure and reactivity of quinoxaline scaffolds. iiste.orgiiste.org DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry and calculate various electronic properties. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

For example, DFT calculations have been employed to study the interaction between quinoxaline derivatives and metal surfaces, providing insights into their potential as corrosion inhibitors. researchgate.net The electronic properties calculated via DFT, such as orbital energies and charge distributions, help in elucidating the mechanism of interaction. researchgate.net Furthermore, DFT is used to propose reaction mechanisms for the synthesis of quinoxaline derivatives. iiste.orgiiste.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational studies on quinoxaline derivatives, offering predictions about their chemical reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. sci-hub.se A smaller energy gap suggests higher reactivity. FMO analysis has been applied to various quinoxaline derivatives to understand their reactivity and potential as, for example, corrosion inhibitors or in other chemical reactions. researchgate.net The distribution of these orbitals across the molecule also indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-methyl-2-phenyl quinoxaline (MPQ) | -6.136 | -2.289 | 3.847 | |

| 2,3-diphenyl quinoxaline (DPQ) | -6.261 | -2.414 | 3.847 | |

| 3-methyl-2(3s-methoxy-4s-hydroxyphenyl)quinoxaline (MMHPQ) | -5.789 | -1.942 | 3.847 |

Molecular Electrostatic Potential (MEP) Surface Investigations for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netscienceopen.com The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.net Red and yellow areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.netresearchgate.net Green regions are typically neutral. scienceopen.com

For quinoxaline derivatives, MEP analysis helps in identifying the most reactive sites for interactions with other molecules, including biological receptors. researchgate.netresearchgate.net For example, in 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the MEP surface clearly shows that the C2 and C3 atoms are key sites for nucleophilic reactivity. researchgate.net This information is crucial for understanding structure-activity relationships and for designing new compounds with specific interaction patterns. researchgate.net

Calculation and Interpretation of Quantum Chemical Parameters

A range of quantum chemical parameters are calculated to provide a deeper understanding of the reactivity and stability of quinoxaline derivatives. researchgate.net These parameters are derived from the electronic structure calculations and include:

Ionization Potential (I): The energy required to remove an electron (I = -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A = -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A)/2). Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small energy gap and are more reactive.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons (ω = χ² / 2η).

These parameters are instrumental in correlating the molecular structure with observed chemical properties, such as corrosion inhibition efficiency. researchgate.net

| Parameter | MPQ | DPQ | MMHPQ | Reference |

|---|---|---|---|---|

| Ionization Potential (I) (eV) | 6.136 | 6.261 | 5.789 | |

| Electron Affinity (A) (eV) | 2.289 | 2.414 | 1.942 | |

| Hardness (η) (eV) | 1.9235 | 1.9235 | 1.92375 | |

| Softness (S) (eV⁻¹) | 0.520 | 0.520 | 0.520 | |

| Electronegativity (χ) (eV) | 4.2125 | 4.3375 | 3.8655 | |

| Electrophilicity Index (ω) (eV) | 4.613 | 4.891 | 3.879 |

Computational Studies on Chemical Reactivity Descriptors

Beyond the global reactivity descriptors mentioned above, local reactivity descriptors are also computed to pinpoint specific reactive sites within the quinoxaline molecule. Fukui functions (f(r)) and condensed softness indices are prominent examples. These descriptors help to identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For instance, the local reactivity analysis can predict the most probable sites for metal coordination in corrosion inhibition studies or for covalent bond formation in drug-receptor interactions.

Conformational Studies and Energy Landscape Analysis

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-Anilino-6-methoxy-quinoxaline | |

| 3-methyl-2-phenyl quinoxaline | MPQ |

| 2,3-diphenyl quinoxaline | DPQ |

| 3-methyl-2(3s-methoxy-4s-hydroxyphenyl)quinoxaline | MMHPQ |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione |

In Vitro Biological Activity and Mechanistic Investigations of 2 Anilino 6 Methoxy Quinoxaline and Its Derivatives

General Principles of Interaction with Biological Targets (e.g., Enzymes, Receptors)

Quinoxaline (B1680401) derivatives are recognized for their ability to interact with a variety of biological targets, which is the foundation of their diverse therapeutic potential. nih.govresearchgate.net A primary mechanism of action for many biologically active quinoxalines is their function as competitive inhibitors at the ATP-binding sites of numerous kinases. ekb.egnih.gov This competitive inhibition is a key principle underlying their anticancer properties, as kinases are crucial enzymes that regulate cellular processes like proliferation, division, and survival. ekb.egnih.gov By mimicking the structure of ATP, these compounds can occupy the kinase's active site, thereby blocking the phosphorylation of downstream signaling proteins and disrupting pathways essential for cancer cell growth. ekb.eg

The versatility of the quinoxaline core allows for structural modifications that can fine-tune its binding affinity and selectivity for different biological molecules. researchgate.net For instance, derivatives have been designed to target enzymes like dihydrofolate reductase and thymidylate synthase, which are involved in nucleotide synthesis and are established targets for antifolate cancer therapies. researchgate.netunica.it Furthermore, some quinoxaline compounds have been shown to intercalate into DNA, a mechanism that disrupts DNA replication and transcription and contributes to their cytotoxic effects. researchgate.net The specific substitutions on the quinoxaline ring system, such as the anilino group at position 2 and the methoxy (B1213986) group at position 6, play a crucial role in defining the compound's interaction mode and potency against its biological targets. mdpi.com

Anticancer Activity and Mechanistic Pathways (In Vitro)

Numerous studies have highlighted the in vitro anticancer activity of 2-anilino-6-methoxy-quinoxaline and its derivatives against a wide range of human cancer cell lines. nih.govresearchgate.netnih.gov These compounds have demonstrated moderate to strong growth inhibition at micromolar concentrations. researchgate.netnih.gov The anticancer effects are mediated through several distinct, yet often interconnected, mechanistic pathways.

A significant aspect of the anticancer activity of quinoxaline derivatives lies in their ability to inhibit enzymes that are fundamental to cancer cell proliferation. ekb.egnih.gov As competitive inhibitors of ATP, they can effectively target a broad spectrum of protein kinases. ekb.egnih.gov Beyond general kinase inhibition, specific derivatives have been investigated as nonclassical antifolate agents, showing inhibitory effects on both dihydrofolate reductase (DHFR) and thymidylate synthase. researchgate.net These enzymes are critical for the synthesis of precursors required for DNA replication, and their inhibition leads to the arrest of cancer cell growth. The evaluation of various 2-(R)-anilinoquinoxalines has confirmed their potential as inhibitors of these key enzymes in folate metabolism. researchgate.netnih.gov

A key mechanism for the anticancer efficacy of quinoxaline derivatives is the induction of apoptosis, or programmed cell death, in tumor cells. nih.govnih.gov In vitro studies have shown that treatment with these compounds leads to characteristic markers of apoptosis. For example, certain quinoxaline-containing peptides have been found to block the progression of autophagy, leading to a disruption of the mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS), ultimately causing cancer cells to undergo apoptosis. nih.govrsc.org

Other derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, preventing the cells from dividing and proliferating. nih.govnih.gov This cell cycle disruption is frequently followed by the activation of the apoptotic cascade. Mechanistic studies have revealed that these compounds can significantly increase the expression ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2 and elevate the levels of executioner caspases, such as caspase-3 and caspase-9. nih.govnih.gov The cleavage of poly-ADP-ribose polymerase (PARP) by activated caspase-3, a hallmark of apoptosis, has also been observed in cells treated with quinoxaline analogs. nih.gov

Table 1: In Vitro Apoptotic Activity of Selected Quinoxaline Derivatives

To achieve greater selectivity and potency, research has focused on designing quinoxaline derivatives that target specific protein kinases implicated in cancer progression. nih.govnih.gov One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. nih.gov

Several series of quinoxaline derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors. nih.govnih.gov These compounds have shown inhibitory activity in the nanomolar to sub-micromolar range. nih.govnih.gov For instance, certain nih.govrsc.orgrsc.orgtriazolo[4,3-a]quinoxaline derivatives displayed IC50 values against VEGFR-2 kinase ranging from 3.4 to 6.8 nM. nih.gov Similarly, a series of piperazinylquinoxaline-based derivatives showed VEGFR-2 inhibition with IC50 values between 0.19 and 0.60 µM. nih.gov Molecular docking studies suggest that these inhibitors bind to key amino acid residues, such as Cys919 and Glu917, within the ATP-binding pocket of VEGFR-2. nih.gov The inhibition of VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) further confirms the anti-angiogenic potential of these compounds in vitro. nih.gov

Table 2: In Vitro VEGFR-2 Inhibitory Activity of Selected Quinoxaline Derivatives

Solid tumors often contain regions of low oxygen, or hypoxia, which can make cancer cells resistant to conventional therapies. A promising strategy involves the development of drugs that are selectively activated in these hypoxic environments. Quinoxaline 1,4-dioxides have emerged as potential agents for targeting tumor hypoxia. These compounds can be bioreduced by cellular reductases under low-oxygen conditions to form cytotoxic species that selectively kill hypoxic tumor cells.

Studies on 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides have demonstrated significant cytotoxic activity against breast cancer cell lines (MCF7, MDA-MB-231) under both normoxic and hypoxic conditions, with IC50 values in the low micromolar range. Notably, some of these derivatives showed superior hypoxia-selective cytotoxicity compared to the reference compound tirapazamine (B611382) (TPZ). The mechanism of action is linked to the suppression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that controls the cellular response to hypoxia and promotes tumor angiogenesis and survival.

Antimicrobial Activity and Mechanistic Studies (In Vitro)

In addition to their anticancer properties, quinoxaline derivatives have been extensively studied for their in vitro antimicrobial activity against a broad spectrum of pathogens. nih.govrsc.org

The antibacterial activity of these compounds has been evaluated using methods like the disc diffusion assay against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). rsc.org Symmetrically disubstituted quinoxalines have been reported to exhibit the most significant antibacterial activity. Some derivatives have also shown promising activity against Mycobacterium tuberculosis.

Antifungal activity has been assessed against fungal strains such as Candida albicans and Aspergillus niger. rsc.org While many quinoxaline derivatives show moderate antifungal effects, certain compounds, including some 2-sulphonylquinoxalines and 3-[(alkylthio) methyl] quinoxaline-1-oxide derivatives, have been reported to possess high antifungal activity. The specific structural features of the derivatives, such as the nature and position of substituents on the quinoxaline and anilino rings, are critical in determining the spectrum and potency of their antimicrobial action. rsc.org

Table 3: In Vitro Antimicrobial Screening of Quinoxaline Derivatives

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Quinoxaline derivatives have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The core structure of quinoxaline is a key feature of several antibiotics, such as echinomycin, levomycin, and actinoleutin, which are known to be effective against Gram-positive bacteria. nih.gov

Numerous studies have explored the synthesis of novel quinoxaline derivatives to enhance their antibacterial potency. For instance, a series of 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives were synthesized and showed significant in vitro antimicrobial activity, suggesting their potential in addressing resistant bacterial strains. researchwithrutgers.com The introduction of different substituents on the quinoxaline ring has been shown to modulate the antibacterial efficacy. For example, some newly synthesized quinoxaline derivatives have shown promising activity against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov

The mechanism of antibacterial action for some quinoxaline derivatives is believed to involve the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication. journalijbcrr.com Molecular docking studies have supported this hypothesis, showing that these compounds can bind to the quinolone-binding site of S. aureus DNA gyrase. journalijbcrr.com

Interactive Table: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound Type | Test Organism | Activity | Reference |

| 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives | Gram-positive and Gram-negative bacteria | Significant | researchwithrutgers.com |

| Substituted quinoxaline derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Promising | nih.gov |

| 2,3-diaminoquinoxaline analogues | S. aureus | DNA gyrase inhibition | journalijbcrr.com |

Antitubercular Activity Against Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents, and quinoxaline derivatives have emerged as a promising class of compounds. Several studies have reported the synthesis and evaluation of quinoxaline derivatives against Mycobacterium tuberculosis.

Quinoxaline 1,4-di-N-oxide derivatives have shown particularly noteworthy antitubercular activity, with some compounds exhibiting high percentages of growth inhibition against M. tuberculosis. nih.gov The presence of the N-oxide groups is believed to enhance the biological activity. nih.gov Furthermore, some quinoxaline derivatives have demonstrated efficacy against non-replicating M. tuberculosis, which is a crucial aspect for tackling latent tuberculosis infections. nih.gov

Hybrid molecules incorporating the quinoxaline scaffold have also been explored. For example, quinoxaline-bearing tetrahydropyridine (B1245486) derivatives have been synthesized and shown to possess better antimycobacterial activity than some standard drugs like pyrazinamide (B1679903) and ciprofloxacin, with a minimum inhibitory concentration (MIC) value of 1.6 μg/ml against the MTB H37Rv strain. researchwithrutgers.com

Interactive Table: Antitubercular Activity of Selected Quinoxaline Derivatives

| Compound Type | Test Organism | Activity/Mechanism | Reference |

| Quinoxaline 1,4-di-N-oxide derivatives | M. tuberculosis | High growth inhibition | nih.gov |

| Quinoxaline 1,4-di-N-oxide derivatives | Non-replicating M. tuberculosis | Active | nih.gov |

| Quinoxaline bearing tetrahydropyridine derivatives | M. tuberculosis H37Rv | MIC of 1.6 μg/ml | researchwithrutgers.com |

| Isatin (B1672199) incorporated quinoxaline | M. tuberculosis | Good activity | nih.gov |

Antifungal Efficacy Against Various Fungal Species

In addition to their antibacterial properties, quinoxaline derivatives have been investigated for their antifungal potential against a range of fungal pathogens. Research has demonstrated that certain structural modifications to the quinoxaline core can lead to potent antifungal agents.

For instance, a series of novel quinoxaline derivatives were designed and synthesized, with some compounds exhibiting significant in vitro antifungal activity against plant pathogenic fungi. nih.gov Specifically, compounds 5j and 5t in one study showed potent activity against Rhizoctonia solani, with EC50 values of 8.54 and 12.01 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. nih.gov Another study highlighted that (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives displayed notable antifungal activity against Rhizoctonia solani, with one compound being more potent than the commercial fungicide carbendazim. nih.gov

The antifungal mechanism of some quinoxaline derivatives is thought to involve the disruption of the fungal cell membrane, leading to cell death. researchgate.net

Interactive Table: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound Type | Test Organism | Activity | Reference |

| Quinoxaline derivatives (5j, 5t) | Rhizoctonia solani | EC50 of 8.54 and 12.01 μg/mL | nih.gov |

| (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives | Rhizoctonia solani | More potent than carbendazim | nih.gov |

| Quinoxaline-triazole compounds | Candida species | Active, some outperforming fluconazole | journalijbcrr.com |

Antiparasitic Activity (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)

The versatile quinoxaline scaffold has also been a source of lead compounds in the development of new antiparasitic agents.

Antileishmanial Activity: 2,3-Diarylsubstituted quinoxaline derivatives have shown significant in vitro and in vivo activity against Leishmania amazonensis. nih.gov These compounds were found to induce mitochondrial alterations in the parasites, leading to cellular collapse. nih.gov Quinoxaline di-N-oxides containing an amino acidic side chain have also demonstrated potent antileishmanial activity against both L. amazonensis and Leishmania donovani. nih.gov

Antitrypanosomal Activity: Quinoxaline derivatives have been evaluated for their efficacy against the causative agents of Chagas disease and Human African Trypanosomiasis. Certain 2,3-disubstituted quinoxalines have shown potent activity against Trypanosoma cruzi and Trypanosoma brucei. nih.gov

Antimalarial Activity: While some studies on substituted 5,8-dimethoxy-6-[N-(omega-dimethylaminoalkyl)amino]quinoxalines did not show antimalarial activity, other quinoxaline derivatives have demonstrated promise. researchgate.net For example, enantiopure aminoalcoholpyrrolo[1,2-a]quinoxalines have displayed micromolar IC50 values against Plasmodium falciparum strains. nih.gov

Interactive Table: Antiparasitic Activity of Selected Quinoxaline Derivatives

| Compound Type | Activity | Test Organism | Reference |

| 2,3-Diarylsubstituted quinoxaline derivatives | Antileishmanial | Leishmania amazonensis | nih.gov |

| Quinoxaline di-N-oxides with amino acid side chain | Antileishmanial | L. amazonensis, L. donovani | nih.gov |

| 2,3-Disubstituted quinoxalines | Antitrypanosomal | Trypanosoma cruzi, T. brucei | nih.gov |

| Enantiopure aminoalcoholpyrrolo[1,2-a]quinoxalines | Antimalarial | Plasmodium falciparum | nih.gov |

Antiviral Activity and Mechanistic Insights (In Vitro)

The quest for novel antiviral agents has led to the investigation of quinoxaline derivatives against a variety of viruses. These compounds have shown potential by targeting different stages of the viral life cycle. nih.gov

Potential as Influenza Virus Inhibitors (e.g., Interaction with NS1 Protein)

A promising strategy for combating influenza is the inhibition of the non-structural protein 1 (NS1), which is crucial for viral replication. Quinoxaline derivatives have been identified as potential inhibitors of the NS1A protein. researchwithrutgers.comnih.gov An in vitro fluorescence polarization assay demonstrated that these compounds could disrupt the interaction between NS1A and double-stranded RNA (dsRNA). nih.gov

Specifically, derivatives with substitutions at the 2, 3, and 6 positions of the quinoxaline ring showed varied levels of activity. The most active compounds had IC50 values in the low micromolar range and were shown to inhibit the growth of the influenza A/Udorn/72 virus. researchwithrutgers.comnih.gov These findings suggest that the quinoxaline scaffold is a valuable starting point for the development of novel anti-influenza drugs targeting the NS1A protein. nih.gov

Anti-SARS Coronavirus Activity (e.g., Cyclophilin A Inhibition)

The recent global health crisis caused by SARS-CoV-2 has accelerated the search for effective antiviral therapies. Quinoxaline derivatives have been explored for their potential against coronaviruses, with some studies suggesting they may act through the inhibition of host factors like cyclophilin A (CypA). nih.gov CypA is a cellular protein that has been implicated in the replication of several viruses, including coronaviruses.

Research has shown that certain quinoxaline derivatives can act as inhibitors of cyclophilin A. mdpi.com For example, 2,3-di(furan-2-yl)-6-(3-N,N-diethyl-carbamoyl-piperidino) carbonylamino quinoxaline was identified as a potent inhibitor of human cyclophilin A with an IC50 of 0.41 µM. mdpi.com By inhibiting CypA, these compounds could potentially disrupt the viral life cycle and represent a novel therapeutic strategy against SARS-CoV and other coronaviruses. nih.gov

Interference with Viral Replication and Protein Function

Quinoxaline derivatives have demonstrated notable potential as antiviral agents by targeting various stages of the viral life cycle. nih.govnih.gov Their planar aromatic structure is considered a key feature that facilitates interaction with viral components. nih.gov

One of the primary mechanisms by which quinoxaline derivatives exert their antiviral effects is by interfering with viral replication. unica.it This can occur through the inhibition of essential viral enzymes, such as reverse transcriptase, which is crucial for the replication of retroviruses like HIV. nih.gov For instance, certain 2,3,6-substituted quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase. nih.gov In one study, six out of twenty-two synthesized derivatives showed significant reverse transcriptase inhibition, with one compound exhibiting activity comparable to the commercial drug nevirapine (B1678648) at a concentration of 10 µM. nih.gov

Furthermore, some quinoxaline derivatives have been shown to target viral proteins that are critical for replication and host interaction. The NS1 protein of the influenza virus, a highly conserved protein involved in counteracting the host's antiviral response, has been identified as a potential target for quinoxaline-based inhibitors. nih.gov The deep cavity in the N-terminal domain of the NS1A protein presents a suitable binding site for small molecules like quinoxaline derivatives, potentially blocking the virus's ability to replicate. nih.gov

In the context of coronaviruses, computational docking studies have suggested that certain quinoxaline derivatives can bind with high affinity to the main protease (Mpro or 3CLpro), an enzyme essential for viral replication, thereby inhibiting its function and curbing viral propagation. nih.gov

Inhibition of Viral Entry and Maturation in Host Cells

Beyond interfering with replication, quinoxaline derivatives have also been found to inhibit the initial and final stages of the viral life cycle: entry into host cells and subsequent maturation. nih.gov

The antiviral activity of some quinoxaline derivatives against picornaviruses, such as coxsackievirus B5 (CVB5), has been attributed to the inhibition of early events in the viral life cycle, including attachment, entry, or uncoating. nih.gov Mechanistic studies have revealed that these compounds can insert into a hydrophobic pocket on the VP1 capsid protein, which is involved in the conformational changes necessary for the virus to infect a host cell. nih.govunica.it

For example, a series of quinoxaline derivatives were identified as potent inhibitors of coxsackievirus B5. unica.it Further investigation into the most promising of these compounds revealed that they interfere with the earliest stages of viral replication, effectively blocking the infection. unica.it The antiviral potency of these derivatives was found to vary depending on the specific enterovirus strain, which was attributed to differences in the amino acid sequences of the target VP1 protein. unica.it

The versatility of the quinoxaline structure allows for modifications that can optimize interactions with viral targets, including those involved in viral entry and maturation. nih.gov This has been a key area of focus in the development of broad-spectrum antiviral agents. nih.gov

Anti-inflammatory and Antioxidant Activities (In Vitro)

In addition to their antiviral properties, quinoxaline derivatives have demonstrated significant anti-inflammatory and antioxidant activities in in vitro studies. nih.govunav.edu

The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit key inflammatory mediators. researchgate.netnih.gov These compounds have been shown to suppress the expression of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. researchgate.netnih.gov Furthermore, they can inhibit the production of inflammatory cytokines and modulate the activity of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. researchgate.netnih.gov For instance, certain 1,2,4-triazolo[4,3-a]quinoxaline derivatives have shown potent anti-inflammatory activity by reducing the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and by inhibiting COX-2 and inducible nitric oxide synthase (iNOS). researchgate.net

The antioxidant activity of quinoxaline derivatives is primarily due to their ability to scavenge free radicals. nih.govnih.gov The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this activity. nih.govnih.gov Studies have shown that the antioxidant capacity of these compounds can be influenced by the nature and position of substituents on the quinoxaline ring. researchgate.net For example, the presence of a methoxy group can stabilize the molecule and enhance its radical scavenging ability. researchgate.net In one study, several novel quinoxaline derivatives exhibited marked scavenging effects on the DPPH radical. nih.gov Another study on pyrrolo[2,3-b]quinoxaline derivatives identified a specific compound, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, as a potent radical scavenger. nih.gov

The relationship between reactive oxygen species (ROS) and inflammation is well-established, and compounds that possess both antioxidant and anti-inflammatory properties are of significant interest. unav.edu Quinoxaline 1,4-di-N-oxide derivatives, in particular, have shown promising dual activity, with some compounds exhibiting in vivo anti-inflammatory effects comparable to the reference drug indomethacin (B1671933) and significant in vitro inhibition of lipoxygenase (LOX), an enzyme involved in the inflammatory process. unav.edu

Structure Activity Relationship Sar Studies of Quinoxaline Derivatives Pertinent to 2 Anilino 6 Methoxy Quinoxaline

Influence of Substituents on the Quinoxaline (B1680401) Nucleus

The type and position of substituents on the bicyclic quinoxaline ring system are determinant factors for its biological profile. mdpi.com Modifications at positions 2, 3, 6, and 7 have been extensively studied to understand their impact on the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets. mdpi.comnih.gov

The electronic nature of substituents on the quinoxaline scaffold significantly dictates the compound's bioactivity. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can profoundly alter the molecule's properties and its pharmacological efficacy. acs.org

In the context of anticancer activity, the influence of these groups can be complex and target-dependent. For instance, some studies on quinoxaline derivatives have shown that the presence of an electron-releasing group, such as a methoxy (B1213986) group (OCH₃), is essential for activity. mdpi.com Conversely, replacing an electron-releasing OCH₃ group with an electron-withdrawing group like a chlorine atom (Cl) has been observed to decrease activity in certain series. mdpi.com However, in other cases, an EWG like Cl has been found to produce higher activity than other EWGs like bromine (Br) or the electron-releasing methyl (CH₃) group. mdpi.com Another study reported that introducing a small EWG like a chloro group into the quinoxaline ring slightly improved anticancer activity, whereas an electron-donating group resulted in an inactive compound. nih.gov Specifically, the presence of a strong EWG like a nitro (NO₂) group at the 7-position was found to diminish the anticancer activity. mdpi.com

In the development of quinoxaline-based polymers for photovoltaic applications, the strategic placement of EWGs and EDGs is used to tune the material's electronic and optical properties. acs.orgresearchgate.net For example, incorporating strong EWGs like fluorine (F) or cyano (CN) into the quinoxaline unit can significantly lower the molecule's Lowest Unoccupied Molecular Orbital (LUMO) levels. nih.govbeilstein-journals.org This modification is crucial for enhancing electron injection and transport capabilities in electronic materials. beilstein-journals.org One study demonstrated that polymers with F- and methoxy-substituents (an EDG) exhibited superior power conversion efficiencies compared to a reference polymer, highlighting the importance of these substituents in controlling photovoltaic attributes. acs.org

For antimicrobial quinoxaline sulfonamide derivatives, substitutions with EDGs on the scaffold have been shown to positively contribute to increased antibacterial activity. mdpi.com Aromatic amines with EDGs like methyl and methoxy groups reacted more efficiently to produce higher yields of the desired sulfonamides compared to those with EWGs. mdpi.com

Table 1: Influence of Electron-Donating and Electron-Withdrawing Groups on Quinoxaline Activity This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Series | Substituent Type | Effect on Activity | Biological Context | Reference |

|---|---|---|---|---|

| Quinoxaline Derivatives | Electron-Releasing (OCH₃) | Essential for activity | Anticancer | mdpi.com |

| Quinoxaline Derivatives | Electron-Withdrawing (Cl) | Decreased activity (vs. OCH₃) | Anticancer | mdpi.com |

| Quinoxaline-Coumarin Hybrids | Electron-Withdrawing (Cl) | Higher activity (vs. Br, CH₃) | Anticancer | mdpi.com |

| Quinoxaline Amides | Electron-Withdrawing (Cl) | Slightly improved activity | Anticancer | nih.gov |

| Quinoxaline Derivatives | Electron-Withdrawing (NO₂) at C7 | Decreased activity | Anticancer | mdpi.com |

| Quinoxaline Sulfonamides | Electron-Donating (CH₃, OCH₃) | Increased activity | Antibacterial | mdpi.com |

| Quinoxaline Polymers | Electron-Withdrawing (F) | Superior performance | Photovoltaic | acs.orgnih.gov |

| Quinoxaline Polymers | Electron-Donating (OCH₃) | Superior performance | Photovoltaic | acs.org |

The positions of substituents on the quinoxaline ring are critical for determining biological activity. The primary sites for substitution are the 2, 3, 6, and/or 7 positions. mdpi.com

Substitutions at the 2 and 3-positions often have the most direct impact on activity, as these positions are adjacent to the nitrogen atoms and are frequently involved in key interactions with biological targets. For example, in a series of antimicrobial quinoxaline derivatives, it was found that having 4-trifluoromethylanilino or 4-hydroxyanilino groups at the 2 and/or 3-positions was responsible for good to moderate antibacterial activity. nih.gov Conversely, placing piperidino or morpholino groups at these same positions led to a reduction in antibacterial efficacy. nih.gov In some cases, symmetrically disubstituted quinoxalines at the 2 and 3-positions displayed the most significant antibacterial activity, while asymmetrically substituted ones showed reduced activity. nih.gov The reactivity of these positions can also be influenced by other substituents on the ring; for instance, a bromine atom at the 6-position can make the chlorine atom at the 3-position more reactive to nucleophilic substitution than the one at the 2-position. nih.gov

Substitutions on the benzene (B151609) ring portion of the quinoxaline nucleus, specifically at the 6 and 7-positions, also play a modulating role. The introduction of electron-withdrawing cyanide (CN) groups at the 6- and 7-positions of a quinoxaline moiety in polymers was shown to lower the LUMO levels, which is beneficial for their application as electron-transporting materials. beilstein-journals.org In the context of anticancer agents, an electron-withdrawing NO₂ group at the 7-position was found to be detrimental to the activity. mdpi.com

The anilino (phenylamino) and methoxy groups are common substituents in bioactive quinoxaline derivatives, and their presence at specific positions is often key to the observed biological effects.

The anilino group , particularly at the 2 or 3-position, is a recurring motif in many biologically active quinoxalines. An NH linker at the third position of the quinoxaline nucleus has been identified as essential for certain anticancer activities. mdpi.com Similarly, an NH-CO linker at the second position also contributed to increased anticancer activity. mdpi.com The presence of an anilino-type structure, such as a 4-hydroxyanilino group, at the 2 and/or 3-positions has been linked to good antibacterial activity. nih.gov

The methoxy group , an electron-donating substituent, also plays a significant role. In some anticancer quinoxaline derivatives, an OCH₃ group at positions R₁, R₂, and R₃ was found to be essential for activity. mdpi.com Its replacement with an EWG like fluorine or other EDGs like methyl or ethyl groups led to a decrease in activity. mdpi.com In the design of quinoxaline-sulfonamide hybrids, the presence of a methoxy group on the phenylsulfonamide moiety was found to decrease antibacterial activity compared to an ortho-hydroxyl group. mdpi.com For acetylcholinesterase inhibitors based on lawsone-quinoxaline hybrids, a 6-aminoquinoxaline (B194958) moiety was designed to serve as a peripheral anionic site (PAS) ligand, indicating a critical role for the amino group at the C-6 position. nih.gov

Importance of Linker Types in Hybrid Molecules (e.g., Aliphatic vs. Hetero-Atomic Linkers)

SAR studies have revealed that hetero-atomic linkers are often superior to simple aliphatic linkers for the bioactivity of certain quinoxaline hybrids. For example, in a series of anticancer quinoxaline derivatives, an NH linker at the third position was found to be essential for activity, while aliphatic linkers diminished it. mdpi.com Similarly, an NH-CO linker at the second position increased anticancer activity, again outperforming aliphatic linkers. mdpi.com This suggests that the presence of heteroatoms like nitrogen and oxygen in the linker can facilitate key hydrogen bonding interactions or provide a more rigid conformation that is favorable for binding.

In the development of dual-binding site acetylcholinesterase inhibitors, lawsone and quinoxaline moieties were connected via a 1,2,3-triazole linker, a hetero-atomic linker. nih.gov The length of the methylene (B1212753) chain (an aliphatic component) attached to the triazole was varied to find the optimal distance to bridge the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. nih.gov This demonstrates a strategy where a combination of hetero-atomic and aliphatic components is fine-tuned to achieve the desired biological outcome. In some instances, a short aliphatic linker like a CH₂ group at the third position of the quinoxaline was essential for activity, while a direct N-linker decreased it. mdpi.com

The choice of linker is therefore a critical design element, with hetero-atomic linkers often providing favorable properties such as improved binding and better pharmacokinetic profiles compared to purely aliphatic chains in many quinoxaline-based hybrid molecules. mdpi.comnih.gov

Correlation Between Specific Structural Features and Observed In Vitro Biological Activities

A direct correlation exists between the specific structural features of quinoxaline derivatives and their in vitro biological activities. SAR studies systematically explore these relationships to optimize lead compounds. researchgate.net

For instance, in the development of anti-HCV (Hepatitis C Virus) agents, SAR analysis of quinoxalin-2(1H)-one derivatives revealed several key correlations. nih.gov

Optimal Moiety: A quinoxalin-2(1H)-one core containing a 4-aryl-substituted thiazol-2-amine was found to be optimal for antiviral activity. nih.gov

C-3 Position Substitution: Introducing a hydrogen-bond acceptor, such as an ester or an amide group, at the C-3 position was beneficial for antiviral potency. Notably, N,N-disubstituted amides were far superior to N-monosubstituted amides. nih.gov

Substitution on the Thiazole-Phenyl Ring: The addition of more than one halogen (fluorine or chlorine) or a strong electron-withdrawing group on the benzene ring of the thiazole-phenyl moiety led to a dramatic loss of activity. nih.gov

Lactam NH Group: The NH-group of the lactam moiety within the quinoxalin-2(1H)-one core was found to be essential for anti-HCV activity. nih.gov

In the context of anticancer activity, studies on 2,3-bifunctionalized quinoxalines suggested that strong intramolecular hydrogen bonds could be responsible for a lack of biological activity, indicating that disrupting such interactions might be a viable strategy for improving efficacy. mdpi.com For quinoxaline derivatives bearing amide and sulphonamide moieties, SAR studies revealed that having a chloroquinoxaline or methylquinoxaline as the core ring A influenced the activity against different cancer cell lines. nih.gov A methylquinoxaline with a thiourea (B124793) linker and a benzene ring as ring B was highly potent against the HepG2 liver cancer cell line. nih.gov

These examples underscore the principle that minor structural modifications can lead to significant changes in biological activity, and a thorough understanding of these correlations is essential for rational drug design. researchgate.netnih.gov

Table 2: Correlation of Structural Features of Quinoxaline Derivatives with In Vitro Activity This table is interactive. You can sort and filter the data by clicking on the headers.

| Structural Feature | Position/Moiety | Observed In Vitro Activity | Finding | Reference |

|---|---|---|---|---|

| 4-Aryl-substituted thiazol-2-amine | Attached to quinoxalin-2(1H)-one | Anti-HCV | Optimal for antiviral potency | nih.gov |

| N,N-disubstituted amide | C-3 of quinoxalin-2(1H)-one | Anti-HCV | Superior to N-monosubstituted amide | nih.gov |

| Multiple halogens on phenyl ring | Thiazole-phenyl moiety | Anti-HCV | Dramatic loss of activity | nih.gov |

| NH-group of lactam | Quinoxalin-2(1H)-one core | Anti-HCV | Essential for activity | nih.gov |

| Methylquinoxaline core | Ring A | Anticancer (HepG2) | More active than quinoxaline or chloroquinoxaline in some series | nih.gov |

| Thiourea linker | Connecting core to Ring B | Anticancer (HepG2) | More potent than corresponding urea (B33335) linker | nih.gov |

| Intramolecular H-bond | Keto-enamine form | Anticancer/DNA-binding | May be responsible for minimal biological activity | mdpi.com |

Molecular Hybridization Strategies for Potentiating Bioactivity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, better efficacy, dual-action mechanisms, or modified pharmacokinetic profiles compared to the individual parent molecules. mdpi.com The quinoxaline nucleus is a versatile scaffold that is frequently used in molecular hybridization. mdpi.comnih.gov

One common strategy is to link the quinoxaline moiety to another heterocyclic system known for its biological properties. For example, hybrid derivatives of quinoxaline linked with coumarin (B35378) have been created and tested for their anticancer potential. mdpi.com Similarly, quinoxaline has been hybridized with a triazole ring to generate compounds with potent activity against leukemia cell lines. mdpi.com The synthesis of novel quinoline-thiosemicarbazide hybrids is another example of this strategy aimed at enhancing biological activities. nih.gov

Another approach involves creating hybrid molecules designed to interact with multiple targets or with different sites on a single target. The development of lawsone-quinoxaline hybrids as dual-binding site acetylcholinesterase inhibitors is a prime example. nih.gov In this design, the lawsone moiety acts as a ligand for the catalytic active site (CAS) while the 6-aminoquinoxaline moiety targets the peripheral anionic site (PAS) of the enzyme. nih.gov This dual engagement is intended to produce a more potent inhibition.

The synthesis of indolo[2,3-b]quinoxaline hybrids, created through the cyclo-condensation of o-phenylenediamine (B120857) with an isatin (B1672199) derivative, has yielded compounds with significant antiviral capabilities against the H1N1 influenza virus. nih.gov These strategies demonstrate that the quinoxaline system can be effectively joined with other pharmacologically relevant structures through molecular hybridization to potentiate its anticancer, antimicrobial, and antiviral activities. mdpi.comnih.gov

Q & A

Q. Advanced

- Electrophilic substitution : Nitration or halogenation at C5/C7 positions using HNO/HSO or NXS (X = Cl, Br) .

- Reductive amination : Introduce alkyl/aryl groups via NaBH-mediated coupling with aldehydes .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids add aryl/heteroaryl groups at C3 .

What role does this compound play in medicinal chemistry research?

Q. Advanced

- Antimicrobial activity : Quinoxaline derivatives inhibit bacterial DNA gyrase; structure-activity relationship (SAR) studies optimize substituents for potency .

- Anticancer potential : Methoxy and anilino groups enhance intercalation with DNA, inducing apoptosis in cancer cells .

- Enzyme inhibition : Derivatives act as kinase inhibitors (e.g., EGFR), validated via molecular docking and IC assays .

What safety protocols are critical when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.